1-(3,5-Dichloropyrazin-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichloropyrazin-2-yl)propan-1-ol is a chemical compound with the molecular formula C₇H₈Cl₂N₂O and a molecular weight of 207.05 g/mol . It is characterized by the presence of a pyrazine ring substituted with two chlorine atoms at positions 3 and 5, and a propanol group at position 1. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol typically involves the reaction of 3,5-dichloropyrazine with a suitable propanol derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3,5-Dichloropyrazin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(3,5-Dichloropyrazin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interfere with cellular signaling pathways, resulting in anticancer activity .
Comparison with Similar Compounds
1-(3,5-Dichloropyrazin-2-yl)propan-1-ol can be compared with other similar compounds, such as:
1-(3,5-Dichloropyrazin-2-yl)ethanol: This compound has a similar structure but with an ethanol group instead of a propanol group. It may exhibit different chemical reactivity and biological activity.
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol: This compound contains a dioxolane ring instead of a pyrazine ring, leading to different chemical properties and applications.
3-(Pyrrolidin-1-yl)propan-1-ol: This compound features a pyrrolidine ring, which imparts different chemical and biological properties compared to the pyrazine ring in this compound.
Biological Activity
1-(3,5-Dichloropyrazin-2-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by detailed research findings and case studies.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazine compounds exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
Compound | MIC (μg/mL) against Staphylococcus aureus | MIC (μg/mL) against Escherichia coli |
---|---|---|
This compound | TBD | TBD |
Compound A | 32 | 16 |
Compound B | 64 | 32 |
Note: MIC values for this compound are yet to be determined in the cited studies.
Antifungal Activity
In addition to antibacterial effects, compounds containing the pyrazine moiety have been evaluated for antifungal activity. Preliminary data suggest that these compounds may inhibit fungal growth by disrupting cell membrane integrity.
Case Study: Antifungal Screening
A study conducted on various pyrazine derivatives reported that several compounds exhibited antifungal activity against Candida albicans with MIC values ranging from 32 to 128 μg/mL. The structure–activity relationship indicated that modifications in the side chain could enhance antifungal properties.
Anticancer Activity
The potential anticancer effects of this compound have also been explored. Research indicates that certain pyrazine derivatives can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways.
Table 2: Anticancer Activity of Related Compounds
Compound | IC50 (μM) against HeLa Cells | Mechanism of Action |
---|---|---|
This compound | TBD | TBD |
Compound C | 7 | Inhibition of ATPase |
Compound D | 15 | Induction of apoptosis |
Note: IC50 values for this compound are still under investigation.
Properties
Molecular Formula |
C7H8Cl2N2O |
---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
1-(3,5-dichloropyrazin-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H8Cl2N2O/c1-2-4(12)6-7(9)11-5(8)3-10-6/h3-4,12H,2H2,1H3 |
InChI Key |
BRMKTQRFDIVNNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=C(N=C1Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.